3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
Description
Contextual Significance of Biphenyl (B1667301) Derivatives in Chemical Research
Biphenyls, which feature two benzene (B151609) rings connected by a single bond, are a cornerstone in organic chemistry. nih.gov They serve as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. nih.govdtic.milgoogle.com The biphenyl scaffold is present in numerous biologically active natural products and marketed drugs, where it contributes to their therapeutic effects. dtic.milgoogle.com For instance, biphenyl moieties can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. google.com Furthermore, the unique structure of biphenyls makes them suitable for applications in materials science, such as in the production of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and dyes. dtic.milgoogle.com Initially recognized for their use as heat transfer agents and in the production of polychlorinated biphenyls (PCBs), the field has evolved to focus on creating functionalized biphenyl derivatives with significant therapeutic potential. nih.govacs.org
Role of tert-Butyl Groups in Modulating Molecular Structure and Reactivity
The tert-butyl group, with its bulky, three-dimensional structure, exerts a profound influence on the molecules to which it is attached. chemicalbook.comnih.gov This steric bulk is widely exploited in organic synthesis for kinetic stabilization, effectively shielding reactive centers from unwanted interactions. nih.gov This "tert-butyl effect" can dramatically affect the regio- and stereoselectivity of chemical reactions by directing reactants to less hindered positions. acs.org For example, the presence of a tert-butyl group can influence the conformational preferences of cyclic structures and can be used as a protecting group for functional groups like alcohols due to its stability under many reaction conditions. chemicalbook.comacs.orggoogle.com The steric hindrance provided by tert-butyl groups can also enhance the stability of certain compounds, such as phenols, by protecting them from rapid oxidation. nih.gov
Overview of Nitro-Substituted Biphenyls in Chemical Synthesis
Nitro-substituted biphenyls are a significant class of compounds, often serving as versatile intermediates in organic synthesis. The nitro group (NO₂) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. sigmaaldrich.comwikipedia.org This property is crucial for introducing other functional groups onto the biphenyl scaffold. sigmaaldrich.com
The synthesis of nitrobiphenyls can be achieved through various methods. Direct nitration of a biphenyl compound is a common approach, although controlling the position of nitration can be challenging. tcichemicals.comresearchgate.net More controlled syntheses often involve cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples a nitro-substituted aryl halide with an arylboronic acid. This method allows for the precise construction of unsymmetrically substituted nitrobiphenyls. Once synthesized, the nitro group can be readily reduced to an amino group, opening a pathway to a wide range of other derivatives, including anilines that are vital in the synthesis of dyes, pharmaceuticals, and organometallic complexes. dtic.mil
While the principles outlined above provide a strong theoretical foundation for understanding the chemistry of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl , it is important to note that detailed experimental data, including specific synthetic routes, physical and spectroscopic properties, and reactivity profiles for this particular compound, are not documented in the reviewed scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
143726-80-1 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20(4,5)6)18(16)21(22)23/h7-13H,1-6H3 |
InChI Key |
IPFAZYLCWVGYMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Synonyms |
3,5-DITERTBUTYL-4-NITROBIPHENYL |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving the 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl Scaffold
Electron-Withdrawing Group Effects on Reaction Pathways
The nitro group (NO₂) at the 4-position of the biphenyl (B1667301) system plays a crucial role as a potent electron-withdrawing group (EWG). This electronic influence significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. wikipedia.org By withdrawing electron density from the π-system, the nitro group diminishes the nucleophilicity of the ring, making it less susceptible to attack by electrophiles. wikipedia.org
In the context of nucleophilic aromatic substitution (SNAr), the presence of the nitro group is activating. For these reactions to proceed, the aromatic ring must be substituted with powerful electron-withdrawing groups. The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance, thereby facilitating the substitution.
Kinetic studies on related nitrobiphenyl systems have provided quantitative insights into these electronic effects. For instance, the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls were satisfactorily correlated by a modified Hammett relationship. rsc.org This study highlighted that strongly electron-withdrawing 4'-substituents, such as a nitro group, significantly influence the reaction rates. rsc.org
| Reaction Type | Effect of Nitro Group | Rationale |
| Electrophilic Aromatic Substitution (EAS) | Deactivating | Reduces electron density of the aromatic ring, making it less nucleophilic. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Activating | Stabilizes the intermediate Meisenheimer complex through resonance. |
Steric Hindrance Effects of tert-Butyl Groups on Reactivity
The two tert-butyl groups positioned at the 3 and 5 positions of the nitro-substituted ring introduce significant steric hindrance. These bulky substituents physically obstruct the approach of reagents to the adjacent reaction sites. researchgate.net This steric congestion can dramatically influence reaction rates and, in some cases, completely inhibit certain transformations. libretexts.org
For example, in electrophilic aromatic substitution reactions, the tert-butyl groups can hinder the approach of the electrophile, leading to a decrease in the reaction rate. numberanalytics.com This effect is well-documented in other aromatic systems, such as the nitration of 1,3-ditert-butylbenzene, which is considerably slower than that of benzene (B151609) due to the steric hindrance imposed by the two tert-butyl groups. numberanalytics.com
| Feature | Consequence of Steric Hindrance |
| Reaction Rates | Decreased due to obstruction of reagent approach. numberanalytics.com |
| Regioselectivity | Directs substitution to less hindered positions. numberanalytics.com |
| Conformational Flexibility | Reduced, leading to increased strain and potentially reduced stability. numberanalytics.com |
Examination of Intramolecular Rearrangements
While specific studies on the intramolecular rearrangements of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl are not extensively documented in the provided search results, the general behavior of aromatic nitro compounds suggests potential rearrangement pathways under certain conditions. Aromatic nitro compounds can undergo rearrangements, particularly in strongly acidic media. houstonmethodist.org For instance, 1,3-dialkyl-2-nitrobenzenes have been shown to rearrange in trifluoromethanesulphonic acid to the corresponding 4-nitro derivatives. houstonmethodist.org This suggests that, under forcing acidic conditions, the nitro group in the target molecule could potentially migrate.
Additionally, o-nitrobenzyl compounds are known to undergo a variety of non-photochemical rearrangements and intramolecular condensation reactions to form a wide range of products. psu.edu Although the subject molecule is not a nitrobenzyl compound, this illustrates the potential for intramolecular reactions involving nitro groups on substituted aromatic rings.
Oxidative Transformations in Hindered Phenolic Biphenyls
The 3,5-di-tert-butylphenyl moiety is a common structural motif in hindered phenolic antioxidants. stabilization-technologies.comresearchgate.net These compounds are designed to scavenge free radicals, and in doing so, they undergo oxidative transformations. The hydroxylated analogues of 3,5-di-tert-butyl-biphenyl systems are particularly relevant in this context.
The oxidation of hindered phenols typically proceeds via the formation of a phenoxy radical. The stability of this radical is enhanced by the steric protection afforded by the bulky tert-butyl groups, which prevents rapid, uncontrolled reactions. nih.gov In biphenyl systems, the presence of two such phenolic rings can lead to further oxidation products. For example, the oxidation of 3,5,3',5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl with atmospheric oxygen can yield the corresponding diphenoquinone. researchgate.net This transformation highlights a key oxidative pathway for hindered phenolic biphenyls.
The antioxidant activity of these compounds is directly related to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical. mdpi.com The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups.
Radical Pathways in Nitro-Biphenyl Systems
The presence of a nitro group can also influence radical-mediated reactions. Aromatic nitro compounds can act as electron acceptors and can form radical anions. The stability of these radical anions is influenced by the electronic nature of other substituents on the aromatic ring.
In related systems, aromatic cation radicals have been studied as reactive intermediates. nih.gov Electron-donating groups, such as tert-butyl groups, can increase the stability of these cation radicals. nih.govnih.gov This suggests that one-electron oxidation of the 3,5-di-tert-butylphenyl ring could lead to a relatively stable cation radical, which could then participate in subsequent reactions.
Furthermore, nitroxide radicals are a well-studied class of stable organic radicals. While not directly formed from the nitro group in the parent molecule under typical conditions, the study of radical systems containing tert-butyl groups and nitrogen-oxygen functionalities provides insights into the potential for radical formation and stabilization within similar structural motifs. researchgate.net
Advanced Spectroscopic Characterization and Molecular Elucidation of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).
¹H NMR Analysis for Proton Environments
A ¹H NMR spectrum for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl would be expected to provide information on the chemical shifts, integration, and coupling patterns of the protons on the biphenyl (B1667301) rings and the tert-butyl groups. This would help in confirming the substitution pattern on the aromatic rings. However, no such experimental data has been found.
¹³C NMR Analysis for Carbon Framework
Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, providing a detailed map of the carbon skeleton. This would be instrumental in confirming the presence and position of the tert-butyl groups, the nitro group, and the biphenyl linkage. This information is currently unavailable.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between protons and carbons within a molecule. These analyses would be vital for the unambiguous assignment of all ¹H and ¹³C signals, but no studies employing these techniques for this compound have been reported.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), C-H stretching and bending vibrations of the aromatic rings and tert-butyl groups, and C=C stretching vibrations of the aromatic rings. Without experimental data, a detailed analysis of its functional groups is not possible.
Raman Spectroscopy Applications
Raman spectroscopy, which is often complementary to FT-IR, would provide further insights into the molecular vibrations, particularly for non-polar bonds. It would be useful for characterizing the biphenyl backbone and the tert-butyl groups. As with other spectroscopic data, Raman spectra for this specific compound are not available in the literature.
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The UV-Vis absorption spectrum of a compound is dictated by the presence of chromophores, which are functional groups capable of absorbing UV or visible radiation. In this compound, the key chromophores are the nitrophenyl group and the biphenyl system. The electronic transitions associated with these groups, typically π → π* and n → π* transitions, are expected to govern the absorption profile.
While specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature, related compounds offer some context. For instance, the simpler analogue, 4-Nitro-1,1'-biphenyl, has a reported UV absorption spectrum. nih.govnist.gov A study on a different, more complex derivative, 3,5-di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl, identified strong absorption bands at 390 nm, 490 nm, and 576 nm in toluene. cmu.edu However, due to the significant structural differences, these values cannot be directly extrapolated to the title compound. Theoretical calculations, such as those performed using Density Functional Theory (DFT), could provide predicted absorption maxima for this compound. eurjchem.com
Fluorescence Characteristics
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. For a molecule to be fluorescent, it must possess a rigid structure and suitable electronic configurations that allow for efficient emission from the lowest excited singlet state.
Many biphenyl derivatives are known to exhibit fluorescence. eurjchem.com However, nitro-aromatic compounds often display weak fluorescence or are non-fluorescent. This is because the nitro group can promote efficient intersystem crossing from the excited singlet state to the triplet state, or provide pathways for non-radiative decay, thus quenching fluorescence.
There is no specific experimental data available in the public domain regarding the fluorescence characteristics (e.g., emission maxima, quantum yield) of this compound.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a novel or synthesized compound. While experimental HRMS data for this compound has not been reported in the searched literature, the theoretical exact mass can be calculated based on its molecular formula. This theoretical value serves as the benchmark for experimental verification.
The molecular formula for this compound is C₂₀H₂₅NO₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), is presented below.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Theoretical Exact Mass (Monoisotopic) | 327.18853 u |
| Molar Mass (Average) | 327.45 g/mol |
This table presents theoretical values for this compound. The exact mass is a critical parameter for confirmation via HRMS.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable to derivatives/intermediates)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The parent compound, this compound, is a diamagnetic, closed-shell molecule and therefore ESR-inactive.
However, paramagnetic species can be generated from this compound. The nitro-aromatic group can undergo a one-electron reduction to form a nitro radical anion. This type of radical is often stable enough for ESR investigation, particularly when flanked by bulky groups like tert-butyl, which can provide steric hindrance against dimerization or further reaction.
ESR spectroscopy would be the definitive method for the characterization of such a radical intermediate. The resulting spectrum would provide information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group and ¹H of the aromatic rings). Studies on other sterically hindered nitroxide radicals, such as di-t-butyl nitroxide, demonstrate the utility of ESR in characterizing their structure and dynamics. rsc.org The analysis of hyperfine splittings can reveal the distribution of the unpaired electron's spin density within the molecule, confirming its localization on the nitro group and delocalization across the biphenyl system.
Quantum Chemical and Theoretical Explorations of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. globalresearchonline.netmdpi.com DFT calculations for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl would provide a theoretical framework to understand its intrinsic properties. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. A key aspect of this analysis is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core. This rotation is influenced by the steric hindrance imposed by the bulky tert-butyl groups and the nitro group. researchgate.net
Conformational analysis would further explore the energy landscape of the molecule by identifying different stable conformers and the energy barriers between them. chemrxiv.org This is particularly relevant for the tert-butyl groups, which can rotate around the carbon-carbon single bond. The results of the geometry optimization would yield important data on bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Predicted Optimized Geometrical Parameters for a Nitrobiphenyl Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (biphenyl) | 1.49 | - |
| C-N (nitro) | 1.48 | - |
| N-O (nitro) | 1.22 | - |
| C-C-N | - | 118 |
| O-N-O | - | 125 |
Note: This table presents generalized data for a similar nitrobiphenyl compound as specific experimental or calculated data for this compound is not available.
Electronic Structure Analysis
Following geometry optimization, a detailed analysis of the electronic structure provides insights into the molecule's reactivity and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wikipedia.orglibretexts.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. eurjchem.com For this compound, the presence of the electron-withdrawing nitro group and the electron-donating tert-butyl groups would significantly influence the energies of the frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for a Nitrobiphenyl Analogue
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.0 |
Note: This table presents generalized data for a similar nitrobiphenyl compound as specific experimental or calculated data for this compound is not available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl rings would likely exhibit a positive potential.
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. researchgate.net This provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions within the molecule and with other molecules. The analysis for this compound would likely reveal that the oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom and the carbon atom attached to the nitro group would be positively charged. The carbon atoms of the phenyl rings and the tert-butyl groups would have varying charges depending on their chemical environment.
Table 3: Predicted Mulliken Atomic Charges for a Nitrobiphenyl Analogue
| Atom | Charge (e) |
|---|---|
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| C (attached to NO2) | +0.15 |
| C (phenyl) | -0.10 to +0.05 |
| H (phenyl) | +0.10 |
Note: This table presents generalized data for a similar nitrobiphenyl compound as specific experimental or calculated data for this compound is not available.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.edujoaquinbarroso.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.
A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the phenyl rings to the nitro group, which is a key factor in the electronic properties of nitroaromatic compounds. The analysis would quantify the stabilization energies associated with these interactions.
Hartree-Fock (HF) Methods and Comparative Studies
Hartree-Fock (HF) is an ab initio method used in computational chemistry to approximate the many-electron Schrödinger equation. It serves as a foundational method for more complex calculations. A theoretical study on this compound would typically employ the HF method, often in conjunction with various basis sets (e.g., 6-31G, 6-311G(d,p)), to optimize the molecular geometry of the compound in the gas phase.
The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, would then be compared with experimental data if available, for instance, from single-crystal X-ray diffraction. Such a comparative study allows for the validation of the computational model. Furthermore, the HF results are often compared against those obtained from Density Functional Theory (DFT) methods to assess the performance of different theoretical levels for describing the electronic structure of the molecule. For a related isomer, 4-(tert-butyl)-4-nitro-1,1'-biphenyl, computational studies have utilized both DFT and HF methods to compare optimized gas-phase geometry with solid-phase experimental data. eurjchem.com
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these calculations would be performed on the optimized geometry.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated to predict the compound's Infrared (IR) and Raman spectra. The calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C-N stretching of the nitro group, the aromatic C-H stretching, and the vibrations of the tert-butyl groups.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shifts are typically calculated relative to a standard (e.g., Tetramethylsilane) and are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
No specific predicted or experimental spectroscopic data for this compound were found in the literature search.
Non-Linear Optical (NLO) Properties Calculations (e.g., Dipole Moment, Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, providing insight into its potential for such applications. For this compound, these calculations would involve determining key NLO parameters. The presence of a nitro group, a strong electron-withdrawing group, suggests that nitro-substituted biphenyls could exhibit NLO properties due to intramolecular charge transfer. nih.gov
Dipole Moment (µ): This measures the polarity of the molecule.
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO activity.
Calculations for these properties are typically performed using HF or DFT methods. However, no published studies containing calculated NLO data for this compound are available.
Structure-Reactivity Relationships from Computational Insights
Computational chemistry provides powerful insights into the relationship between a molecule's structure and its chemical reactivity. This is often achieved through the analysis of molecular orbitals and other calculated electronic properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the related compound 4-(tert-butyl)-4-nitro-1,1'-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is useful for predicting how the molecule will interact with other reagents.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.
Specific computational insights into the structure-reactivity relationship for this compound have not been reported in the reviewed literature.
X Ray Crystallographic Analysis and Solid State Characteristics of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl
Crystal System, Space Group, and Unit Cell Parameter Determination
The crystallographic analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has determined its specific solid-state parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. eurjchem.comresearchgate.net The specific space group was identified as P21/n, a common centrosymmetric space group for organic molecules. eurjchem.comresearchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for this compound have been precisely measured. eurjchem.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.4478(3) |
| b (Å) | 9.2477(4) |
| c (Å) | 23.4572(9) |
| β (°) | 95.114(4) |
| Volume (ų) | 1393.11(10) |
| Z | 4 |
Molecular Structure Solution Methods (e.g., Intrinsic Phasing)
The determination of the molecular structure from the raw diffraction data, known as solving the phase problem, was accomplished using the intrinsic phasing method. eurjchem.comresearchgate.net In X-ray crystallography, while the intensities of the diffracted X-rays are measured, the phase information is lost. bruker.com Intrinsic phasing is a powerful direct method that can solve this problem by utilizing statistical relationships between the phases and intensities of the reflections. bruker.com This approach is particularly effective for small to medium-sized molecules and allows for the initial determination of atomic positions without the need for heavy-atom derivatives. bruker.commit.edu
Analysis of Intermolecular Interactions in the Crystal Lattice
The stability of the crystal structure of this compound is maintained by a variety of non-covalent intermolecular interactions. These forces dictate how the individual molecules pack together in the solid state.
C-H...O Hydrogen Bonding Interactions
The crystal structure is notably stabilized by C-H...O hydrogen bonding interactions. eurjchem.comresearchgate.net In these interactions, a hydrogen atom attached to a carbon atom acts as a weak hydrogen bond donor to an oxygen atom of the nitro group on an adjacent molecule. While weaker than conventional O-H...O or N-H...O hydrogen bonds, these C-H...O interactions are numerous and collectively play a significant role in the supramolecular assembly of the compound. eurjchem.comresearchgate.net
Comparison of Gas-Phase Optimized Geometries with Solid-State Experimental Data
Detailed research providing a direct comparison between the gas-phase optimized molecular structure and the solid-state crystallographic structure of this compound is not available in the public domain. Such a comparison would typically involve analyzing the differences in bond lengths, bond angles, and dihedral angles between the theoretical, isolated molecule (gas-phase) and the molecule as it exists in a crystal lattice (solid-state).
Differences between these two states arise from intermolecular forces in the solid state, such as van der Waals forces and crystal packing effects, which are absent in the theoretical gas-phase calculations of a single molecule. For biphenyl (B1667301) systems, the most significant difference is often observed in the dihedral angle between the two phenyl rings, which is influenced by both steric hindrance from substituents and the forces exerted by neighboring molecules in the crystal.
Without experimental and computational data for the specific compound of interest, a quantitative analysis and the generation of comparative data tables are not possible.
Supramolecular Chemistry and Intermolecular Interactions of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl
Molecular Recognition and Complex Formation
Molecular recognition is a fundamental process in supramolecular chemistry, relying on specific and complementary non-covalent interactions for the selective binding of molecules. In the context of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, the nitro group is a key player in directing these interactions. The strong electron-withdrawing nature of the nitro group creates a localized region of negative electrostatic potential on its oxygen atoms, making them effective hydrogen bond acceptors. nih.govnih.govresearchgate.net
Influence of Substituent Electronic and Steric Properties on Supramolecular Assembly
From a steric perspective, the two tert-butyl groups are highly influential. Their significant bulk imposes severe restrictions on the rotational freedom around the biphenyl (B1667301) linkage, leading to a twisted conformation. numberanalytics.comnumberanalytics.com This steric hindrance prevents the molecule from adopting a planar structure, which in turn dictates how the molecules can pack in the solid state. numberanalytics.comnumberanalytics.com The interplay between the attractive forces mediated by the nitro group and the repulsive steric interactions of the tert-butyl groups results in a complex energy landscape that determines the final supramolecular architecture. In a closely related compound, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, the crystal structure is stabilized by C-H···O interactions, highlighting the importance of the nitro group in directing the assembly. eurjchem.com
| Substituent | Electronic Effect | Steric Effect | Impact on Supramolecular Assembly |
| Nitro Group | Strong electron-withdrawing | Moderate | Promotes C-H···O hydrogen bonds and influences π-π stacking. |
| tert-Butyl Groups | Weak electron-donating | High steric hindrance | Dictates a twisted molecular conformation and influences packing efficiency. |
Role of Nitroxyl (B88944) and tert-Butyl Groups in Non-Covalent Interactions
The nitroxyl (nitro) and tert-butyl groups play distinct and crucial roles in the network of non-covalent interactions that define the supramolecular chemistry of this compound.
| Interaction Type | Participating Group(s) | Description |
| C-H···O Hydrogen Bond | Nitro group (acceptor), Phenyl/tert-Butyl C-H (donor) | A weak hydrogen bond that plays a significant role in crystal packing. eurjchem.com |
| π-π Stacking | Biphenyl rings | Attraction between the aromatic rings of adjacent molecules, influenced by the electronic nature of the nitro group. |
| Van der Waals Forces | tert-Butyl groups, entire molecule | Dispersive forces that contribute significantly to the overall lattice energy. |
Conformational Dynamics in Solution and Solid State
The conformation of biphenyl and its derivatives is characterized by the dihedral angle between the two phenyl rings. This angle is a result of the balance between electronic effects that favor planarity (to maximize π-conjugation) and steric effects that favor a twisted conformation (to minimize repulsion between substituents). utah.edulibretexts.org
In solution , this compound is expected to exhibit significant conformational flexibility. The rotation around the central C-C bond would be hindered by the bulky tert-butyl groups, but thermal energy would allow for a range of dihedral angles to be populated. nih.gov NMR studies on substituted biphenyls have shown that they generally exist in a twisted conformation in solution. rsc.org
In the solid state , the molecule is locked into a specific conformation due to the constraints of the crystal lattice. utah.eduresearchgate.net Crystal packing forces can lead to a dihedral angle that is different from the most stable conformation in the gas phase or in solution. utah.edu It is also possible for the compound to exhibit conformational polymorphism, where different crystal forms contain molecules with different conformations. researchgate.netresearchgate.netnih.gov For substituted biphenyls, the solid-state conformation is a delicate balance between intramolecular steric repulsions and intermolecular packing energies. The significant steric hindrance from the two tert-butyl groups in this compound would likely result in a highly twisted conformation in the solid state to alleviate intramolecular strain. numberanalytics.com
| Phase | Conformational State | Key Influencing Factors | Expected Dihedral Angle |
| Solution | Dynamic equilibrium of twisted conformers | Steric hindrance from tert-butyl groups, thermal energy | A range of angles, likely centered around a significantly non-planar value. |
| Solid State | Fixed, twisted conformation | Crystal packing forces, intramolecular steric repulsion | A specific, large dihedral angle determined by the crystal lattice. |
Exploration of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl in Advanced Materials Science
Integration into Functionalized Polymers
The incorporation of specific moieties into polymer chains is a fundamental strategy for engineering materials with desired physical and chemical properties. Biphenyl (B1667301) units are often integrated into polymer backbones to enhance thermal stability and introduce liquid crystalline behavior or specific optoelectronic functions. nih.govarabjchem.org The structure of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl offers intriguing possibilities for creating functionalized polymers.
To be integrated into a polymer, the parent biphenyl molecule would first need to be modified with polymerizable groups (e.g., vinyl, acrylate, or carboxylic acid functionalities) on one or both of its phenyl rings. Once polymerized, the pendant 3,5-di-tert-butyl-4-nitrophenyl groups would act as functional side chains, profoundly influencing the polymer's macroscopic properties.
Key Influences of the Substituent Groups:
Steric Hindrance: The two bulky tert-butyl groups introduce significant steric hindrance. researchgate.netwikipedia.org In a polymer matrix, this bulkiness would disrupt efficient chain packing, increasing the free volume and lowering the glass transition temperature (Tg). This could enhance the solubility of the polymer in organic solvents and potentially create materials with high gas permeability, akin to Polymers of Intrinsic Microporosity (PIMs).
Polarity and Intermolecular Interactions: The nitro group imparts a strong dipole moment to the side chain. This polarity would increase inter-chain interactions, potentially leading to materials with higher mechanical strength and altered dielectric properties. These polar interactions would counteract the packing disruption caused by the tert-butyl groups, creating a complex interplay that could be used to fine-tune the final material properties.
Antioxidant Properties: The 3,5-di-tert-butyl arrangement ortho to a functional group (in this case, the bond to the second phenyl ring, adjacent to the nitro group) is reminiscent of the core structure of hindered phenolic antioxidants. While the nitro group modifies the electronic character compared to a hydroxyl group, the steric shielding provided by the tert-butyl groups could still impart a degree of oxidative stability to the polymer.
By balancing the steric effects of the tert-butyl groups against the polar interactions from the nitro group, novel polymers could be designed for applications in specialty membranes, dielectric materials, or high-performance plastics.
Applications in Liquid Crystals and Display Technologies
Liquid crystals (LCs) are materials that exhibit phases intermediate between crystalline solids and isotropic liquids. The molecular shape, typically rod-like or disc-like, is a critical determinant of liquid crystalline behavior. Biphenyls form the rigid core of many calamitic (rod-shaped) liquid crystals, providing the necessary structural anisotropy. tandfonline.commdpi.comgoogle.com
The substitution pattern of this compound would significantly modify the properties of a potential liquid crystal molecule.
Molecular Shape and Mesophase Behavior: The biphenyl core provides the basic rod-like structure. However, the two large tert-butyl groups positioned on the sides of one phenyl ring dramatically increase the molecular width. This pronounced steric bulk would likely disrupt the delicate packing required for highly ordered smectic phases and could favor the formation of a nematic phase. Research has shown that bulky terminal groups can suppress the interdigitation of molecules, which influences mesophase stability. rsc.org The lateral substitution pattern in this compound would have a pronounced effect on intermolecular spacing.
Dipole Moment and Dielectric Anisotropy: The nitro group is a strong electron-withdrawing group, which would introduce a significant dipole moment perpendicular to the long axis of the molecule. This would result in a large negative dielectric anisotropy (Δε < 0). Materials with negative Δε are crucial for display technologies that use Vertically Aligned Nematic (VAN) mode, where the liquid crystals are aligned perpendicular to the substrates in the off-state.
Clearing Point and Thermal Range: The bulky tert-butyl groups would likely lower the clearing point (the temperature at which the material becomes an isotropic liquid) by hindering the intermolecular forces that stabilize the liquid crystalline phase. However, they could also disrupt crystallization, potentially widening the operational temperature range of the nematic phase.
Table 1: Predicted Liquid Crystal Properties
| Property | Predicted Influence of this compound Moiety | Rationale |
| Mesophase Type | Likely Nematic | Bulky lateral tert-butyl groups disrupt layered smectic packing. |
| Dielectric Anisotropy (Δε) | Negative | The strong dipole of the nitro group is oriented perpendicular to the molecular axis. |
| Clearing Point (T_c) | Potentially Lowered | Steric hindrance from tert-butyl groups weakens intermolecular London dispersion forces. |
| Solubility | Enhanced | The bulky, non-polar tert-butyl groups can improve solubility in organic host mixtures. |
Potential in Organic Semiconductors and Optoelectronic Devices
Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is dictated by their electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The this compound molecule possesses distinct features that suggest its potential as an n-type (electron-transporting) organic semiconductor.
Electronic Properties: The nitro group is a powerful electron-withdrawing group, which significantly lowers the energy of the LUMO. nih.govrsc.org A low-lying LUMO level is a primary requirement for an n-type semiconductor, as it facilitates the injection and transport of electrons. The biphenyl core provides the necessary π-conjugated system for charge delocalization.
Morphology and Processability: A major challenge in organic electronics is controlling the solid-state packing (morphology) of the semiconductor molecules. The bulky tert-butyl groups play a crucial role here. They can enhance the solubility of the molecule, making it suitable for solution-based processing techniques like spin-coating or inkjet printing, which are key for low-cost, large-area device fabrication. rsc.org Furthermore, the steric hindrance provided by these groups can effectively suppress π–π stacking between molecules. While π-stacking is sometimes desirable for charge transport, excessive aggregation can lead to the formation of excimer traps and luminescence quenching in OLEDs. rsc.orgnih.gov The tert-butyl groups could therefore help achieve stable amorphous films with good photoluminescent quantum yields.
These properties make the compound a candidate for use as an electron-transport or hole-blocking layer in OLEDs or as the active channel material in n-type OFETs.
Development of Chiral Ligands and Catalytic Systems
Axially chiral biphenyls, where rotation around the central C-C bond is restricted, are among the most important classes of privileged ligands in asymmetric catalysis. nih.gov The chirality arises from non-superimposable atropisomers that are stable due to steric hindrance from substituents at the ortho positions of the biphenyl rings. numberanalytics.com
For this compound to be used in this context, it would require a substituent at one of the ortho positions (2, 2', 6, or 6') to create the necessary barrier to rotation for atropisomerism. Assuming such a derivative, the existing substituents would play a critical role in modulating its catalytic performance.
Steric Influence: The di-tert-butyl groups at the 3 and 5 positions would create a well-defined and sterically demanding chiral environment when the ligand is coordinated to a metal center. chemrxiv.orgchemrxiv.org This steric bulk is instrumental in controlling the facial selectivity of a substrate's approach to the metal, thereby dictating the enantioselectivity of the catalyzed reaction. beilstein-journals.org The size and shape of this "chiral pocket" can be finely tuned by the placement of such bulky groups.
Electronic Tuning: The nitro group at the 4-position would act as a strong electron-withdrawing group. This would decrease the electron density on the biphenyl system and, consequently, on a coordinating group (e.g., a phosphine) attached to the molecule. This electronic modification of the ligand affects the Lewis acidity of the coordinated metal center, which in turn influences its catalytic activity and selectivity. nih.gov
A chiral phosphine (B1218219) derivative, such as 2'-diphenylphosphino-3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, could be a highly effective ligand for transition metal-catalyzed reactions like asymmetric hydrogenation or cross-coupling, where both steric and electronic factors are known to be crucial for achieving high yields and enantioselectivities. nih.gov
Table 2: Potential Catalytic Applications and Influencing Factors
| Catalytic Application | Role of tert-Butyl Groups | Role of Nitro Group |
| Asymmetric Hydrogenation | Creates a rigid chiral pocket, directing the substrate approach. | Modulates the electronic properties of the metal center, affecting reaction rates. |
| Cross-Coupling Reactions | Influences the geometry of the transition state, enhancing enantioselectivity. | Alters the oxidative addition and reductive elimination steps by tuning metal's electron density. |
| Cycloaddition Reactions | Controls the stereochemical outcome by providing a sterically biased environment. | Affects the Lewis acidity of the catalyst, potentially improving reaction efficiency. |
Role in Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)
Porous materials are critical for applications in gas storage, separation, and catalysis. MOFs and OMIMs represent two distinct strategies for creating porosity using organic molecules.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes connected by organic linkers. cd-bioparticles.net To function as a linker, this compound would need to be derivatized with coordinating groups, typically carboxylates, creating a molecule like this compound-4',4''-dicarboxylic acid. The resulting linker would offer several advantages:
Large Pore Size: The extreme bulk of the di-tert-butyl groups would act as "scaffolding," preventing the interpenetration of adjacent networks and helping to create a framework with a large pore volume and high surface area.
Pore Functionalization: The nitro group would be exposed on the surface of the pores. researchgate.net Its polar nature makes it an excellent interaction site for specific guest molecules, such as CO2, through dipole-quadrupole interactions. This makes such a MOF a promising candidate for carbon capture applications. The electron-withdrawing character of the nitro group can also enhance the Lewis acidity of the framework, making it a potential catalyst. researchgate.net
Organic Molecules of Intrinsic Microporosity (OMIMs): OMIMs are discrete, non-polymeric molecules that are inherently porous in the solid state because their rigid and contorted shapes prevent them from packing efficiently. nih.govthieme-connect.de The concept relies on "frustrated" packing. The this compound molecule is an excellent candidate to function directly as an OMIM.
Inefficient Packing: The rigid biphenyl core combined with the very bulky, non-planar arrangement of the di-tert-butyl groups creates an "awkward" molecular shape. nih.govnih.gov In the solid state, these molecules would be unable to arrange themselves in a space-efficient manner, leading to the formation of interconnected voids and creating a microporous material with a high internal surface area, without the need for polymerization or framework construction. ed.ac.uk
Structural Diversity and Synthesis of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl Derivatives
Synthesis of Analogues with Varied Substitution Patterns
The synthesis of derivatives of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl involves a variety of established and modern organic chemistry reactions. Key to these syntheses are cross-coupling reactions, which enable the formation of the crucial biphenyl (B1667301) C-C bond, as well as functional group interconversions.
Mononitro-Biphenyl Derivatives (e.g., 4-(tert-butyl)-4-nitro-1,1'-biphenyl)
Mononitro-biphenyl derivatives, such as 4-(tert-butyl)-4-nitro-1,1'-biphenyl, are important intermediates and subjects of study in their own right. The synthesis of these compounds can be approached in several ways, primarily through the nitration of a pre-formed biphenyl or by coupling reactions where one of the precursors already contains a nitro group.
The direct nitration of biphenyl can produce a mixture of isomers, including 4-nitrobiphenyl. wikipedia.org However, for more substituted systems, regioselectivity can be an issue. A more controlled and widely used approach is the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.orgresearchgate.netmdpi.comresearchgate.netrsc.orgmdpi.com This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 4-(tert-butyl)-4-nitro-1,1'-biphenyl, this could involve the reaction of 4-(tert-butyl)phenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or vice versa. The reaction is known for its high functional group tolerance and can be scaled for industrial production. acs.orggoogle.com
Table 1: Synthesis of 4-(tert-butyl)-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 4-(tert-butyl)phenylboronic acid | 1-bromo-4-nitrobenzene | Palladium(0) complex | K3PO4 | Toluene/Water |
Dihydroxy-Biphenyl Analogues (e.g., 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol)
Dihydroxy-biphenyl analogues, particularly those with bulky tert-butyl groups, are well-known for their antioxidant properties due to the sterically hindered nature of the hydroxyl groups. google.comnih.govmdpi.com The synthesis of 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol (B1211352) often starts from simpler, readily available phenols.
One common method involves the oxidative coupling of 2,6-di-tert-butylphenol. This reaction can be catalyzed by various transition metal complexes. Another approach is the dealkylation of related compounds under acidic conditions. who.int The synthesis of these hindered phenols can be adapted for large-scale production. google.com
A specific patented method describes the synthesis of a related dihydroxy biphenyl, 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl, through the reaction of 2,4-di-tert-butylphenol (B135424) with hydrogen peroxide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst.
Aminobiphenyl Derivatives (e.g., 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine)
Aminobiphenyls are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. wikipedia.orgchemicalbook.comarborpharmchem.comgoogle.com The synthesis of aminobiphenyl derivatives like 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine can be achieved through several reliable methods.
A common strategy is the reduction of the corresponding nitro-biphenyl compound. wikipedia.orgchemicalbook.comorgsyn.org For instance, 3',5'-Di-tert-butyl-4-nitro-[1,1'-biphenyl] could be reduced using various reducing agents, such as catalytic hydrogenation with H2 over a palladium catalyst.
Alternatively, modern palladium-catalyzed cross-coupling reactions provide a direct route to these amines. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacs.orglibretexts.orgnumberanalytics.comorganic-chemistry.org To synthesize 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine, one could couple 4-bromoaniline (B143363) with 3,5-di-tert-butylphenylboronic acid via a Suzuki coupling, followed by amination, or directly couple 1-bromo-3,5-di-tert-butylbenzene (B1269908) with 4-aminoaniline derivatives.
Table 2: Potential Synthesis Routes for 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine
| Method | Reactant A | Reactant B | Key Reagents |
|---|---|---|---|
| Reduction | 3',5'-Di-tert-butyl-4-nitro-[1,1'-biphenyl] | H2 | Pd/C catalyst |
| Buchwald-Hartwig Amination | 4-Bromo-3',5'-di-tert-butyl-[1,1'-biphenyl] | Ammonia equivalent | Pd catalyst, ligand, base |
Influence of Structural Modifications on Chemical Properties and Reactivity
The introduction of different substituents onto the biphenyl framework significantly alters the chemical properties and reactivity of the resulting molecules.
The presence of a nitro group , as in mononitro-biphenyl derivatives, renders the aromatic ring electron-deficient. This influences its reactivity in nucleophilic aromatic substitution reactions. Some dinitrobiphenyl derivatives have been shown to release nitrous ions when treated with a dilute sodium hydroxide solution. nih.gov Aromatic nitro compounds can also be strong oxidizing agents and may react vigorously with reducing agents or even explode in the presence of a strong base. nih.gov
In contrast, the dihydroxy-biphenyl analogues with sterically hindering tert-butyl groups are known for their antioxidant properties. nih.govmdpi.com The bulky tert-butyl groups ortho to the hydroxyl groups stabilize the phenoxyl radicals formed upon hydrogen atom donation, which is the basis of their radical-scavenging activity. The redox properties of these hindered phenols are a key aspect of their chemical behavior. beilstein-journals.org
The aminobiphenyl derivatives exhibit reactivity typical of aromatic amines. The amino group is a strong activating group, making the aromatic rings more susceptible to electrophilic substitution. It is also basic and can be protonated. A significant aspect of the reactivity of some aminobiphenyls is their metabolic activation in biological systems to reactive intermediates that can form adducts with DNA. wikipedia.orgresearchgate.net
Synthetic Accessibility and Scalability of Derivatives
The practical utility of these biphenyl derivatives is closely linked to their synthetic accessibility and the scalability of the production methods.
The Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of many biphenyl derivatives and is well-regarded for its scalability and use in industrial processes. rsc.orgacs.orgresearchgate.netmdpi.com The commercial availability of a wide range of boronic acids and aryl halides, coupled with the development of highly active and recyclable palladium catalysts, makes this a very accessible route. mdpi.comrsc.orggoogle.com
The synthesis of sterically hindered phenols is also a well-established industrial process, often utilizing readily available starting materials like substituted phenols and employing straightforward reaction conditions that can be scaled up. google.comgoogle.com
For aminobiphenyl derivatives , the Buchwald-Hartwig amination has become a go-to method in both academic and industrial settings due to its broad substrate scope and high efficiency. wikipedia.orgnumberanalytics.com While palladium catalysts can be expensive, the development of highly active catalysts allows for very low catalyst loadings, improving the economic viability of this method on a larger scale. Reductions of nitro compounds are also a classic and scalable transformation in industrial chemistry.
Prospective Avenues in the Academic Research of 3,5 Di Tert Butyl 4 Nitro 1,1 Biphenyl
Development of Novel and Efficient Synthetic Routes
The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not documented in readily available literature, making the development of efficient synthetic pathways a primary research objective. The principal challenge lies in constructing the sterically hindered biaryl linkage and controlling the regioselectivity of the nitration step.
One promising approach is the use of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is well-established for forming C-C bonds between aryl groups and has been successfully applied to the synthesis of sterically hindered biphenyls. nih.govnih.govresearchgate.net A potential route would involve the coupling of phenylboronic acid with a halogenated precursor, such as 1-bromo-3,5-di-tert-butyl-4-nitrobenzene. The synthesis of this precursor would likely start with the Friedel-Crafts tert-butylation of a suitable benzene (B151609) derivative, followed by bromination and then regioselective nitration. The steric hindrance from the two tert-butyl groups would be a critical factor, potentially requiring specialized palladium catalysts and bulky phosphine (B1218219) ligands to achieve good yields. beilstein-journals.org
An alternative strategy would be to perform the nitration on the pre-formed 3,5-di-tert-butyl-1,1'-biphenyl. However, directing the nitro group specifically to the 4-position would be challenging. The bulky tert-butyl groups exert a strong steric directing effect, which could hinder substitution at the adjacent 4-position. numberanalytics.com Research into nitrating agents and conditions that can overcome this steric barrier, such as using tert-butyl nitrite, would be a valuable contribution. nih.govdtic.mil
Other classical and modern methods could also be explored. The Ullmann coupling, while often requiring harsh conditions, could be a viable alternative if suitable starting materials are available. nih.gov More recent developments, such as palladium-catalyzed denitrative coupling, could offer a novel route by coupling an arylboronic acid directly with a nitroarene, potentially simplifying the synthetic sequence. rsc.org
| Proposed Route | Key Reaction | Precursors | Potential Challenges |
| Route A | Suzuki-Miyaura Coupling | 1-Bromo-3,5-di-tert-butyl-4-nitrobenzene and Phenylboronic acid | Synthesis of the halogenated precursor; overcoming steric hindrance in the coupling step. researchgate.netbeilstein-journals.org |
| Route B | Electrophilic Nitration | 3,5-Di-tert-butyl-1,1'-biphenyl | Achieving regioselectivity at the C4 position due to steric hindrance from adjacent tert-butyl groups. numberanalytics.com |
| Route C | Ullmann Coupling | 1-Iodo-3,5-di-tert-butyl-4-nitrobenzene and Iodobenzene | Harsh reaction conditions; potential for low yields and side reactions. nih.gov |
Deeper Understanding of Complex Reaction Mechanisms
The unique substitution pattern of this compound offers a rich field for studying reaction mechanisms where sterics and electronics play a key role.
A fundamental area of investigation would be the reduction of the nitro group. This transformation is one of the most important reactions of aromatic nitro compounds, yielding highly valuable amino compounds. masterorganicchemistry.comnumberanalytics.com The reduction of this compound would produce 3,5-di-tert-butyl-1,1'-biphenyl-4-amine. Studying the kinetics of this reaction using various reducing systems (e.g., catalytic hydrogenation, or metals like Sn or Fe in acidic media) would provide insight into how the extreme steric crowding around the nitro group affects its accessibility and reduction rate. wikipedia.orglibretexts.org The mechanism involves a stepwise process through nitroso and hydroxylamine (B1172632) intermediates, and understanding how the bulky substituents influence the stability and reactivity of these intermediates would be of significant academic interest. numberanalytics.com
Furthermore, the reactivity of the unsubstituted phenyl ring towards electrophilic aromatic substitution (EAS) presents an interesting case. The 3,5-di-tert-butyl-4-nitrophenyl group would act as a deactivating meta-director for the unsubstituted ring. However, the sheer size of this substituent could sterically block the ortho positions, potentially leading to unusual regioselectivity favoring the para- and, to a lesser extent, meta-positions. Mechanistic studies involving reactions like nitration or halogenation on the second ring would elucidate the interplay between electronic deactivation and steric hindrance. numberanalytics.com
Advanced Characterization Techniques for Intricate Structures
A crucial aspect of researching a novel compound is its unambiguous structural characterization. For a molecule with the complexity of this compound, a combination of advanced spectroscopic and analytical techniques would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool.
¹H NMR: Would be expected to show distinct singlets for the two equivalent tert-butyl groups and signals in the aromatic region for the protons on both rings.
¹³C NMR: Would confirm the number of unique carbon environments.
2D NMR: Advanced techniques such as COSY, HSQC, HMBC, and NOESY would be indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity between the two phenyl rings. researchgate.netipb.pt NOESY, in particular, could provide information about the spatial proximity of protons on the different rings, offering clues about the molecule's preferred conformation in solution. researchgate.net
Single-Crystal X-ray Diffraction would provide the ultimate proof of structure. Obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and, most importantly, the dihedral angle between the two phenyl rings. This angle is a key structural parameter in biphenyls and is heavily influenced by the nature of the ortho-substituents. researchgate.netresearchgate.net In this case, the lack of ortho-substituents might suggest a twisted conformation, but crystal packing forces could lead to a more planar or more twisted structure in the solid state. conicet.gov.ar
Other Techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Would clearly show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS): Would confirm the molecular formula by providing a highly accurate mass measurement.
| Technique | Expected Information | Significance |
| 1D & 2D NMR | Chemical shifts, coupling constants, full assignment of ¹H and ¹³C nuclei, through-bond and through-space correlations. | Confirms the chemical structure, connectivity, and solution-state conformation. researchgate.netresearchgate.net |
| X-ray Crystallography | Bond lengths, bond angles, dihedral angle, crystal packing. | Provides definitive proof of structure and solid-state conformation. nih.govresearchgate.net |
| FT-IR Spectroscopy | Characteristic vibrational frequencies (e.g., N-O stretching). | Confirms the presence of the nitro functional group. |
| HRMS | Exact mass-to-charge ratio. | Confirms the elemental composition and molecular formula. |
Theoretical Prediction and Validation of Novel Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that can complement and guide experimental work. mdpi.comespublisher.com For this compound, theoretical studies could provide deep insights into its structure and potential properties before a single experiment is conducted.
A primary goal would be to calculate the molecule's optimized geometry. This would yield a predicted value for the dihedral angle between the phenyl rings, which could then be compared with experimental data from X-ray crystallography. researchgate.net Such calculations can also map the Molecular Electrostatic Potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic or nucleophilic attack. nih.gov
Furthermore, DFT allows for the calculation of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the HOMO-LUMO gap can be calculated. This gap is a crucial parameter for assessing the kinetic stability and electronic excitation properties of a molecule. nih.gov
Theoretical methods can also predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be used to aid in the interpretation of experimental spectra. Moreover, properties relevant to materials science, such as the molecular polarizability and the first hyperpolarizability (β), could be calculated to assess the molecule's potential for applications in nonlinear optics (NLO). plu.mx
Expansion of Materials Science Applications and Functional Integration
The unique combination of a rigid biphenyl (B1667301) core, bulky solubilizing/spacing groups, and a polar nitro group suggests several potential applications in materials science.
One of the most promising areas is in the field of liquid crystals . The biphenyl unit is a common mesogen (the rigid core of a liquid crystal molecule). tandfonline.comrsc.org The bulky tert-butyl groups could influence the packing of the molecules in the solid state, potentially lowering the melting point and inducing different liquid crystalline phases (mesophases). nih.gov The nitro group introduces a strong dipole moment, which is a key factor for creating materials with a high dielectric anisotropy (Δε), a critical property for the operation of many liquid crystal displays. researchgate.net
The amine derivative, 3,5-di-tert-butyl-1,1'-biphenyl-4-amine, obtained from the reduction of the nitro compound, could serve as a versatile building block. It could be used to synthesize new dyes, polymers, or pharmaceutical scaffolds. Furthermore, the sterically hindered amine could be a precursor to highly stable aminyl radicals, which are of interest in the field of organic magnetic materials and as spin labels.
Finally, the compound itself could be explored as a component in supramolecular chemistry or as a dopant in organic electronic materials, where its steric bulk and electronic properties could be used to tune film morphology and charge transport properties.
Q & A
Q. What are the recommended synthetic routes for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, and how do steric hindrance effects influence reaction efficiency?
Methodological Answer: The synthesis of this compound requires careful consideration of steric hindrance from the bulky tert-butyl groups. A two-step approach is often employed:
Suzuki-Miyaura coupling between halogenated nitroarenes and tert-butyl-substituted boronic acids under palladium catalysis.
Nitration optimization using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
Steric hindrance reduces reaction rates, necessitating extended reaction times (24–48 hrs) and elevated temperatures (80–100°C). Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio for boronic acid:halogenated precursor) to compensate for reduced reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) for purity assessment. Retention times should be calibrated against a reference standard .
- NMR : Compare aromatic proton signals (δ 7.2–8.1 ppm) to confirm biphenyl linkage symmetry. tert-butyl groups appear as singlets at δ 1.3–1.5 ppm.
- FT-IR : Validate nitro group presence via asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C. Avoid prolonged heating during synthesis.
- Hygroscopicity : Use desiccants (e.g., molecular sieves) in storage containers. Stability studies show <5% degradation over 6 months at −20°C .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize the synthetic pathway for this compound?
Methodological Answer:
- Transition state analysis : Model steric interactions between tert-butyl groups and nitro group orientation using Gaussian09 or similar software. Focus on van der Waals radii overlaps >3.5 Å to predict reaction bottlenecks .
- Solvent effects : Simulate polarizable continuum models (PCM) to identify solvents (e.g., DMF or toluene) that reduce activation energy by stabilizing charged intermediates .
Q. What factorial design approaches are suitable for optimizing reaction yields and selectivity?
Methodological Answer: Use a 2³ factorial design to evaluate:
- Variables : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10% Pd), and reaction time (24 vs. 48 hrs).
- Response surface methodology (RSM) : Analyze interactions between variables. For example, higher temperatures may compensate for low catalyst loading but increase side products. Prioritize Pareto charts to identify dominant factors .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of biphenyl rings).
- Impurity profiling : Cross-reference HPLC-MS data to identify isomeric byproducts (e.g., ortho-nitration artifacts).
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent spatial arrangement .
Q. What advanced separation techniques apply to isolating this compound from complex reaction mixtures?
Methodological Answer:
- High-speed countercurrent chromatography (HSCCC) : Utilize a hexane:ethyl acetate:methanol (5:3:2) solvent system for high-resolution separation of nitro-substituted analogs.
- Membrane filtration : Employ nanofiltration membranes (MWCO 500 Da) to remove low-molecular-weight impurities while retaining the target compound .
Q. How can computational tools like COMSOL Multiphysics model the compound’s reactivity in multiphase systems?
Methodological Answer:
Q. What environmental applications could leverage the compound’s electronic properties (e.g., nitro group redox activity)?
Methodological Answer:
- Catalytic degradation : Investigate its role in Fenton-like reactions for pollutant degradation. Electrochemical studies (cyclic voltammetry) can quantify nitro group reduction potentials.
- Sensor development : Functionalize carbon electrodes with the compound to detect heavy metals via nitro-group-mediated electron transfer .
Q. How can researchers assess the electronic effects of substituents on the biphenyl backbone?
Methodological Answer:
- Hammett constants : Calculate σ values for tert-butyl (σ = −0.20) and nitro (σ = +0.78) groups to predict resonance/inductive effects.
- DFT-based NBO analysis : Quantify charge distribution and hyperconjugation interactions. tert-butyl groups act as electron donors, while nitro groups withdraw electrons, creating a polarized π-system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
